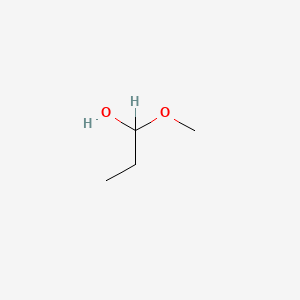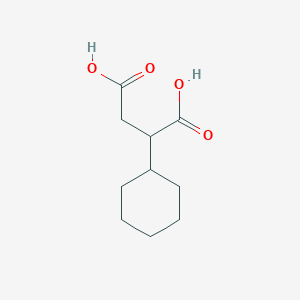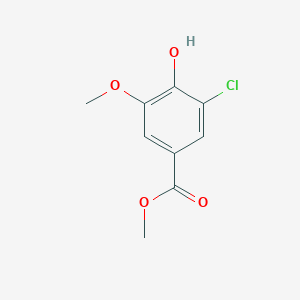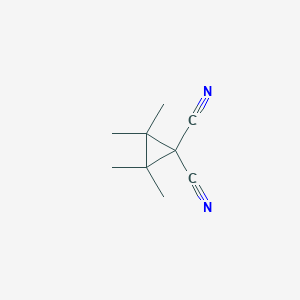
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile (TMCPC) is a cyclic organic compound with the chemical formula C10H12N2. It is commonly used as a reagent in organic synthesis due to its unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic carbon atoms to form new carbon-carbon bonds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile. However, it is not used in drug development and is not approved for human use.
Advantages and Limitations for Lab Experiments
One advantage of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is its ability to form new carbon-carbon bonds in organic synthesis reactions. It is also relatively easy to handle and store. However, 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile is highly reactive and can be dangerous if not handled properly. It is also expensive and not widely available.
Future Directions
1. Development of new synthetic methods using 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile as a reagent.
2. Investigation of the mechanism of action of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile in organic reactions.
3. Development of new catalysts based on 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile.
4. Study of the potential use of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile in the development of new pharmaceuticals.
5. Investigation of the potential environmental impact of 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile and its derivatives.
Synthesis Methods
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile can be synthesized through a variety of methods, including the reaction of 1,3-dibromopropane with sodium cyanide, followed by treatment with methylmagnesium bromide. Another common method involves the reaction of 2,2,3,3-tetramethylcyclopropanone with hydroxylamine-O-sulfonic acid and sodium cyanide.
Scientific Research Applications
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile has been widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of a variety of organic compounds, including natural products and pharmaceuticals. 2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile has also been used in the development of new catalysts for chemical reactions.
properties
CAS RN |
1195-70-6 |
|---|---|
Product Name |
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile |
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-7(2)8(3,4)9(7,5-10)6-11/h1-4H3 |
InChI Key |
RCQMBVSXKYRKCN-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C)C)C |
Canonical SMILES |
CC1(C(C1(C#N)C#N)(C)C)C |
synonyms |
2,2,3,3-Tetramethyl-1,1-cyclopropanedicarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
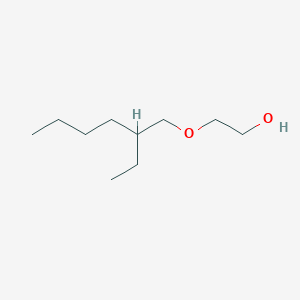
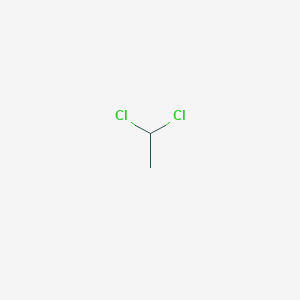
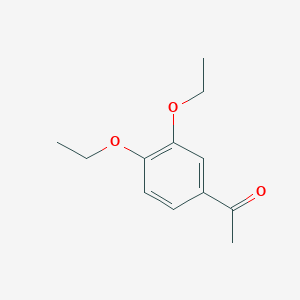
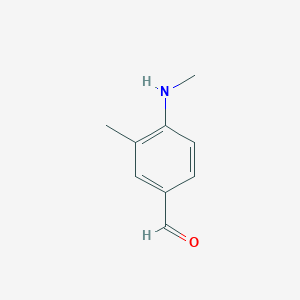
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
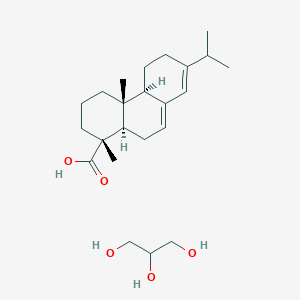

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
